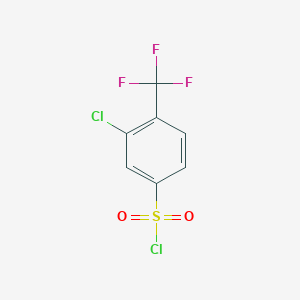

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUNAGQKGXFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622954 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132481-85-7 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Introduction

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a trifluoromethyl group and a chlorine atom, imparts specific electronic and lipophilic properties to target molecules, often enhancing their biological activity and metabolic stability. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering detailed protocols, mechanistic insights, and practical advice for researchers and professionals in drug development.

Two principal synthetic strategies are discussed herein: the Sandmeyer-type reaction starting from 3-chloro-4-(trifluoromethyl)aniline, and the direct chlorosulfonation of 1-chloro-2-(trifluoromethyl)benzene. Each method carries its own set of advantages and challenges, which will be explored in detail to allow for an informed selection based on available resources and desired outcomes.

Synthetic Route 1: Sandmeyer Reaction of 3-Chloro-4-(trifluoromethyl)aniline

This classical and versatile approach involves the diazotization of the corresponding aniline precursor, followed by a copper-catalyzed reaction with a sulfur dioxide source. A multi-step synthesis starting from o-chlorobenzotrifluoride is often employed to obtain the necessary aniline.

Overall Synthetic Pathway

Caption: Multi-step synthesis via the Sandmeyer reaction.

Step 1: Synthesis of 3-Chloro-4-(trifluoromethyl)aniline

The precursor aniline can be synthesized from o-chlorobenzotrifluoride through a two-step process involving nitration followed by reduction.

-

Nitration: o-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid. The reaction temperature is typically maintained between 0 and 40 °C to control the regioselectivity and minimize side reactions.

-

Reduction: The resulting 4-nitro-2-(trifluoromethyl)chlorobenzene is then reduced to 3-chloro-4-(trifluoromethyl)aniline. Common reducing agents include iron powder in the presence of an ammonium chloride catalyst, or catalytic hydrogenation.

Step 2: Diazotization of 3-Chloro-4-(trifluoromethyl)aniline

The diazotization of anilines bearing strong electron-withdrawing groups, such as the trifluoromethyl group, requires careful control of reaction conditions to ensure complete conversion and minimize decomposition of the resulting diazonium salt.

Core Mechanism: Formation of the Nitrosonium Ion and Diazonium Salt

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of the aniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.

Caption: Simplified mechanism of aniline diazotization.

Experimental Protocol: Diazotization

-

To a stirred mixture of concentrated hydrochloric acid and glacial acetic acid, add 3-chloro-4-(trifluoromethyl)aniline. Cool the resulting suspension to -10 °C to -5 °C in a dry ice/acetone bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed -5 °C. Strict temperature control is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

-

After the addition is complete, continue stirring the mixture at -10 °C to -5 °C for an additional 45-60 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper and quenched with a small amount of urea if necessary.

Step 3: Sandmeyer Chlorosulfonylation

The diazonium salt solution is then added to a solution containing a sulfur dioxide source and a copper(I) catalyst.

Core Mechanism: Radical-Nucleophilic Aromatic Substitution (SRNAr)

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. Copper(I) acts as a catalyst, initiating a one-electron transfer to the diazonium salt. This results in the formation of an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with a copper(II) species, which transfers a chlorine atom and a sulfur dioxide molecule (or their equivalent) to form the sulfonyl chloride and regenerate the copper(I) catalyst.

Experimental Protocol: Sulfonylation

-

In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas. Add cuprous chloride (CuCl) to this solution and continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.

-

Cool the sulfur dioxide/cuprous chloride solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/cuprous chloride mixture. The temperature should be maintained below 30 °C during the addition.

-

After the addition is complete, allow the reaction to stir for an additional period, then pour the mixture into ice water. The product will separate as an oil or a solid.

Table 1: Typical Reaction Parameters for Sandmeyer Synthesis

| Parameter | Value/Condition | Rationale |

| Diazotization Temperature | -10 to -5 °C | Minimizes decomposition of the unstable diazonium salt. |

| Sulfonylation Temperature | < 30 °C | Controls the exothermic reaction and prevents side product formation. |

| Catalyst | Cuprous Chloride (CuCl) | Facilitates the radical-nucleophilic aromatic substitution. |

| SO₂ Source | Gaseous SO₂ or DABSO | Provides the sulfonyl group for the final product. |

| Solvent | Glacial Acetic Acid | A suitable solvent for both the diazonium salt and the SO₂/CuCl mixture. |

Synthetic Route 2: Direct Chlorosulfonation of 1-Chloro-2-(trifluoromethyl)benzene

An alternative approach is the direct electrophilic substitution of 1-chloro-2-(trifluoromethyl)benzene with a chlorosulfonating agent. This method avoids the handling of potentially unstable diazonium salts but may present challenges in controlling regioselectivity.

Overall Synthetic Pathway

Caption: Direct synthesis via electrophilic chlorosulfonation.

Core Mechanism: Electrophilic Aromatic Substitution

In this reaction, chlorosulfonic acid (ClSO₃H) or a mixture of chlorosulfonic acid and thionyl chloride acts as the electrophile. The aromatic ring of 1-chloro-2-(trifluoromethyl)benzene attacks the electrophilic sulfur atom, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity and yields the desired sulfonyl chloride. The directing effects of the existing substituents (chloro and trifluoromethyl groups) will influence the position of the incoming chlorosulfonyl group.

Experimental Protocol: Chlorosulfonation

-

In a reaction vessel equipped with a stirrer and a gas outlet, cool chlorosulfonic acid to 0-5 °C.

-

Slowly add 1-chloro-2-(trifluoromethyl)benzene to the cooled chlorosulfonic acid with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice. The product precipitates as a solid and can be collected by filtration.

Table 2: Comparison of Synthetic Routes

| Feature | Sandmeyer Reaction | Direct Chlorosulfonation |

| Starting Material | 3-Chloro-4-(trifluoromethyl)aniline | 1-Chloro-2-(trifluoromethyl)benzene |

| Key Reagents | NaNO₂, HCl, SO₂, CuCl | Chlorosulfonic acid (ClSO₃H) |

| Number of Steps | Multi-step (if aniline is not available) | Single step |

| Regiocontrol | Generally high, directed by the position of the amino group. | Can be challenging, may produce isomeric mixtures. |

| Safety Considerations | Handling of potentially unstable diazonium salts. | Use of highly corrosive chlorosulfonic acid. |

| Scalability | Well-established for industrial scale. | Can be suitable for large-scale production. |

Purification and Characterization

The crude this compound obtained from either route can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane or by distillation under reduced pressure.

Typical Physical and Spectroscopic Data:

-

Appearance: White to off-white solid or a colorless to yellow oil.

-

Molecular Formula: C₇H₃Cl₂F₃O₂S

-

Molecular Weight: 279.06 g/mol

-

Boiling Point: Approximately 83-84 °C at 0.1 mmHg.

-

¹H NMR (CDCl₃): Chemical shifts and coupling constants consistent with the aromatic protons of the substituted benzene ring.

-

¹³C NMR (CDCl₃): Resonances corresponding to the seven carbon atoms of the molecule, including the trifluoromethyl carbon.

-

¹⁹F NMR (CDCl₃): A singlet corresponding to the trifluoromethyl group.

-

IR (KBr): Characteristic absorption bands for S=O stretching (around 1380 and 1180 cm⁻¹), C-F stretching, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (EI): Molecular ion peak and fragmentation pattern consistent with the structure.

Safety and Handling

Both synthetic routes involve hazardous reagents and require appropriate safety precautions.

-

Diazonium Salts: Arene diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should be prepared at low temperatures and used in situ whenever possible.

-

Thionyl Chloride and Chlorosulfonic Acid: These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sulfur Dioxide: This is a toxic and corrosive gas. It should be handled in a fume hood with appropriate scrubbing systems to neutralize any unreacted gas.

Conclusion

The synthesis of this compound can be effectively achieved through either the Sandmeyer reaction of the corresponding aniline or the direct chlorosulfonation of 1-chloro-2-(trifluoromethyl)benzene. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the capabilities for handling the specific reagents and intermediates involved. The Sandmeyer route offers excellent regiocontrol, while direct chlorosulfonation provides a more concise synthetic pathway. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

-

Hoffman, R. V. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1981 , 60, 121. DOI: 10.15227/orgsyn.060.0121. [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)

-

Diazotization Reaction Mechanism - BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer Reaction - L.S.College, Muzaffarpur. [Link]

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sandmeyer Reaction - J&K Scientific LLC. [Link]

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and integrating data from multiple techniques, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the reactive sulfonyl chloride moiety and the unique electronic properties imparted by the chloro and trifluoromethyl substituents on the benzene ring. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream consequences.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the practical application and interpretation of NMR, IR, and MS for the definitive characterization of this compound. We will not only present the data but also provide the scientific rationale for the observed spectral features, empowering the reader to apply these principles to their own analytical challenges.

Molecular Structure and Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

-

IUPAC Name: this compound

-

CAS Number: 132481-85-7[1]

-

Molecular Formula: C7H3Cl2F3O2S

The benzene ring is substituted with three groups: a sulfonyl chloride (-SO₂Cl) group, a chlorine atom (-Cl), and a trifluoromethyl (-CF₃) group. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the appearance of the spectroscopic data. The strong electron-withdrawing nature of the -SO₂Cl and -CF₃ groups significantly influences the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.[2]

Spectroscopic Analysis Workflow

A systematic approach is crucial for the efficient and accurate structural elucidation of a molecule. The following workflow illustrates the logical progression from sample preparation to final structure confirmation, integrating data from NMR, IR, and MS.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the substituents will shift these protons downfield (to a higher ppm value).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.2 | d | ~2.0 | Ortho to the strongly deshielding -SO₂Cl group. |

| H-6 | ~8.0 | dd | J ≈ 8.5, 2.0 | Ortho to the -SO₂Cl group and meta to the -Cl group. |

| H-5 | ~7.8 | d | ~8.5 | Ortho to the -CF₃ group and meta to the -SO₂Cl group. |

-

Causality: The proton at position 2 (H-2) is expected to be the most downfield due to its proximity to the strongly anisotropic and electron-withdrawing sulfonyl chloride group. It will appear as a doublet, coupled to H-6. H-6 will be a doublet of doublets, split by both H-5 and H-2. H-5 will be a doublet, coupled to H-6.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Rationale |

| C-1 (-SO₂Cl) | ~140 | s | Deshielded carbon attached to the sulfonyl chloride. |

| C-4 (-CF₃) | ~135 | q (J ≈ 30 Hz) | Deshielded carbon attached to the CF₃ group, split into a quartet. |

| C-3 (-Cl) | ~134 | s | Carbon bearing the chlorine atom. |

| C-2 | ~132 | s | Aromatic CH. |

| C-6 | ~130 | s | Aromatic CH. |

| C-5 | ~127 | q (J ≈ 5 Hz) | Aromatic CH, showing small long-range coupling to the CF₃ group. |

| -CF₃ | ~122 | q (J ≈ 272 Hz) | Trifluoromethyl carbon, highly deshielded and split by three fluorine atoms. |

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | ~ -63 | s | Typical chemical shift for an aromatic trifluoromethyl group.[5][6][7] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum, typically with proton decoupling. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally required.

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[8] The spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride and trifluoromethyl groups.

Functional Group Analysis

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 1380-1410 | Strong | S=O Asymmetric Stretch | Characteristic strong absorption for sulfonyl chlorides.[8] |

| 1170-1200 | Strong | S=O Symmetric Stretch | The second characteristic strong band for the -SO₂Cl group.[8] |

| 1300-1350 | Strong | C-F Stretch | Strong absorptions are typical for trifluoromethyl groups. |

| 1100-1150 | Strong | C-F Stretch | Multiple strong bands are often observed for the C-F stretches in a CF₃ group. |

| ~3100 | Weak-Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| 700-850 | Medium-Strong | C-Cl Stretch | Absorption for the carbon-chlorine bond. |

| 550-600 | Medium | S-Cl Stretch | Stretching vibration of the sulfur-chlorine bond. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The compound can be analyzed as a neat liquid or solid film between two KBr or NaCl plates, or as a KBr pellet if it is a solid. For a liquid, a single drop is sufficient.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere (CO₂, water vapor). This will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Molecular Ion and Fragmentation Pattern

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺). Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the molecular ion peak will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Ion | Rationale |

| 278, 280, 282 | [C₇H₃³⁵Cl₂F₃O₂S]⁺ | Molecular ion cluster. The presence of two chlorine atoms gives a characteristic isotopic pattern. |

| 243 | [M - Cl]⁺ | Loss of a chlorine atom from the sulfonyl chloride group. |

| 179 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 3-chloro-4-(trifluoromethyl)phenyl cation. |

| 145 | [C₇H₄F₃]⁺ | Loss of both chlorine and the SO₂ group. |

| 99, 101 | [SO₂Cl]⁺ | The sulfonyl chloride fragment itself, showing the isotopic pattern for one chlorine atom.[8] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis

No single technique provides all the necessary information for unambiguous structure confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

Caption: Integration of spectroscopic data for structural confirmation.

-

MS confirms the molecular weight (279.06 g/mol ) and the presence of two chlorine atoms.

-

IR confirms the presence of the key functional groups: sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃).

-

NMR confirms the substitution pattern on the aromatic ring, showing three adjacent protons, and provides definitive evidence for the relative positions of the substituents.

Together, these three techniques provide a self-validating system. The data are complementary and corroborative, leading to a single, unambiguous structural assignment for this compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the systematic application and logical integration of NMR, IR, and MS, a complete and confident structural elucidation is achieved. The data and protocols presented in this guide provide a robust framework for the analysis of this compound, ensuring its identity and purity for applications in research and development.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.

- Vertex AI Search, Grounding API Redirect. (n.d.). 2 - Supporting Information.

- Benchchem. (n.d.). 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Vertex AI Search, Grounding API Redirect. (n.d.). 19F NMR Reference Standards.

- SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. (2022, December 30). This compound | 132481-85-7.

- ECHEMI. (n.d.). 32333-53-2, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride Formula.

- ChemicalBook. (2025, October 22). 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 32333-53-2.

- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | C7H3Cl2F3O2S | CID 2780719.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

Sources

- 1. This compound | 132481-85-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 32333-53-2 [chemicalbook.com]

- 4. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | C7H3Cl2F3O2S | CID 2780719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. acdlabs.com [acdlabs.com]

The Analytical Characterization of Molibresib (I-BET-762): An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molibresib, A Potent BET Bromodomain Inhibitor

Molibresib, also known as I-BET-762 or GSK525762A, is a potent, orally bioavailable small molecule that has garnered significant attention in the fields of oncology and inflammation research.[1][2] It functions as a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3][4] By mimicking acetylated histone tails, molibresib effectively displaces these epigenetic "readers" from chromatin, thereby disrupting key transcriptional programs that drive cancer cell proliferation and inflammatory responses.[1][5] This guide provides an in-depth exploration of the core analytical techniques used to characterize and validate the structure and purity of molibresib, offering both theoretical underpinnings and practical, field-proven experimental protocols.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is paramount before delving into more complex analytical characterization.

| Property | Value | Source |

| CAS Number | 1260907-17-2 | [6] |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [7] |

| Molecular Weight | 423.9 g/mol | [7] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO and ethanol | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.

Expertise & Experience: The "Why" Behind the Protocol

For a complex heterocyclic system like molibresib, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid assessment of the proton environments and their connectivity through spin-spin coupling, offering a first pass at structural integrity. ¹³C NMR, while less sensitive, is crucial for confirming the carbon backbone and identifying quaternary carbons that are invisible in the ¹H spectrum. The choice of a deuterated solvent like DMSO-d₆ is often strategic for research compounds, as it can solubilize a wide range of polar and non-polar compounds and its residual solvent peak does not obscure significant regions of the spectrum.

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC (not detailed here but a standard next step in full characterization), creates a self-validating dataset. The proton-proton correlations from COSY should align with the coupling patterns observed in the 1D ¹H spectrum, while the proton-carbon correlations from HSQC must be consistent with the assignments made from both 1D spectra. Any inconsistencies would immediately flag a potential structural issue or the presence of impurities.

Detailed Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of molibresib and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the reference signal.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Expected ¹H NMR Data (500 MHz, DMSO-d₆)[9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.22 | t, J = 5 Hz | 1H | -NH- (amide) |

| 7.79 | d, J = 9 Hz | 1H | Aromatic CH |

| 7.53 | d, J = 9 Hz | 2H | Aromatic CH (chlorophenyl) |

| 7.49 | d, J = 9 Hz | 2H | Aromatic CH (chlorophenyl) |

| 7.38 | dd, J=3 Hz, 9 Hz | 1H | Aromatic CH |

| 6.87 | d, J = 3 Hz | 1H | Aromatic CH |

| 4.49 | m | 1H | Chiral CH |

| 3.79 | s | 3H | -OCH₃ |

| 3.25 | m | 1H | -CH₂- (acetamide) |

| 3.20-3.06 | several m | 3H | -CH₂- (ethyl & acetamide) |

| 2.54 | s | 3H | Triazole -CH₃ |

| 1.08 (inferred) | t | 3H | Ethyl -CH₃ |

Detailed Experimental Protocol: ¹³C Solid-State NMR (SSNMR) Spectroscopy

-

Sample Preparation: The sample is packed into a 4-mm zirconia rotor.

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing:

-

Process the acquired data with appropriate software to obtain the ¹³C SSNMR spectrum.

-

Reference the chemical shifts.

-

Expected ¹³C SSNMR Data[9]

| Chemical Shift (δ, ppm) |

| 169.6, 167.5, 165.6, 160.1, 159.4, 157.1, 155.9, 154.3, 152.4, 146.9, 145.8, 140.0, 137.9, 135.9, 133.4, 132.0, 130.6, 129.9, 128.3, 127.1, 125.6, 123.5, 120.6, 119.1, 114.1, 113.7, 58.0, 53.6, 53.1, 40.7, 37.0, 34.9, 15.8, 14.7, 12.0 |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a cornerstone of chemical analysis, providing a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the molecular weight and can aid in the determination of the elemental composition.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray ionization (ESI) is the preferred method for molecules like molibresib, which possess polar functional groups and are amenable to ionization from a solution phase. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, is critical. It provides a highly accurate mass measurement, which allows for the calculation of the molecular formula, a key piece of data for structural confirmation and for meeting publication or regulatory standards.

Trustworthiness: A Self-Validating System

The experimentally determined monoisotopic mass should match the theoretically calculated mass for the proposed molecular formula (C₂₂H₂₂ClN₅O₂) within a very small error margin (typically < 5 ppm). Additionally, the isotopic pattern observed in the spectrum, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, must match the theoretical pattern for a molecule containing one chlorine atom. This provides a robust validation of the elemental composition.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of molibresib (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Determine the accurate mass of this ion and compare it to the theoretical exact mass of C₂₂H₂₃ClN₅O₂⁺.

-

Analyze the isotopic distribution pattern to confirm the presence of one chlorine atom.

-

Expected Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₂₂H₂₂ClN₅O₂ |

| Exact Mass | 423.1462 |

| [M+H]⁺ (Calculated) | 424.1535 |

| [M+H]⁺ (Observed) | Should be within 5 ppm of calculated |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Expertise & Experience: The "Why" Behind the Protocol

For a solid powder like molibresib, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed, requiring minimal sample preparation. The key functional groups in molibresib, such as the amide C=O and N-H bonds, the aromatic C=C bonds, and the C-O ether linkage, have characteristic absorption frequencies. Observing these bands provides rapid confirmation that the main structural motifs of the molecule are present.

Trustworthiness: A Self-Validating System

The presence of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹, an N-H stretch above 3200 cm⁻¹, and aromatic C=C stretches around 1500-1600 cm⁻¹ would be highly consistent with the structure of molibresib. The absence of any of these key bands would indicate a significant structural deviation, while the presence of unexpected strong bands (e.g., a broad O-H stretch for an alcohol) would suggest the presence of an impurity or a different compound altogether.

Detailed Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid molibresib powder directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the functional groups present in molibresib.

-

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic (methyl, ethyl) |

| ~1680 | C=O stretch | Amide |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

Mechanism of Action: Epigenetic Regulation through BET Inhibition

Molibresib exerts its biological effects by targeting the BET family of proteins, which are crucial regulators of gene transcription.[5] These proteins contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene expression.

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, molibresib displaces them from chromatin.[1] This prevents the recruitment of the transcriptional machinery, including Positive Transcription Elongation Factor b (P-TEFb), to the promoters and enhancers of target genes.[1] The consequence is a potent and selective downregulation of key oncogenes, most notably MYC, as well as genes involved in cell cycle progression and inflammation.[9][10]

Caption: Mechanism of action of Molibresib (I-BET-762) in inhibiting BET protein function.

Biological Activity and Therapeutic Potential

Molibresib has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of preclinical cancer models, including those for prostate cancer, breast cancer, lung cancer, and NUT midline carcinoma.[9][11][12] Its ability to suppress MYC expression is a key driver of its efficacy in many of these models.[10]

In Vitro Potency of Molibresib

| Parameter | Value | Assay Method | Source |

| IC₅₀ (BET inhibition) | 32.5 - 42.5 nM | TR-FRET | [1] |

| K_d_ (BET binding) | 50.5 - 61.3 nM | - | [1] |

| Cellular IC₅₀ (NMC lines) | ~50 nM | Cell Viability | [1] |

| Cellular IC₅₀ (Prostate Cancer) | ~25 - 500 nM | Cell Viability | [1][9] |

The promising preclinical data led to the evaluation of molibresib in Phase I/II clinical trials for various solid tumors and hematologic malignancies.[13] These studies have provided valuable insights into its safety profile, pharmacokinetics, and preliminary efficacy in patient populations.[13]

Conclusion

The comprehensive characterization of a drug candidate like molibresib is a multi-faceted process that relies on the synergistic application of various analytical techniques. From the foundational structural elucidation by NMR and mass spectrometry to the functional group confirmation by IR spectroscopy, each method provides a critical piece of the puzzle. This guide has outlined the core methodologies and rationale behind the characterization of molibresib, providing a robust framework for researchers in the field of drug discovery and development. The rigorous analytical validation detailed herein is the bedrock upon which all subsequent biological and clinical investigations are built, ensuring the integrity and reproducibility of scientific findings.

References

-

Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705. [Link]

-

Mirguet, O., et al. (2013). Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. Journal of Medicinal Chemistry, 56(19), 7501-7515. [Link]

-

Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419-2429. [Link]

-

Zhao, Y., et al. (2013). The making of I-BET762, a BET bromodomain inhibitor now in clinical development. Journal of Medicinal Chemistry, 56(19), 7498-7500. [Link]

-

Asangani, I. A., et al. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature, 510(7504), 278-282. [Link]

-

Sui, M., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research, 11(3), 143-156. [Link]

-

Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123. [Link]

-

GSK-525762A Patent. (2016). New Drug Approvals. [Link]

-

Fiorentino, F. P., et al. (2020). BET-Inhibitor I-BET762 and PARP-Inhibitor Talazoparib Synergy in Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 21(24), 9699. [Link]

-

Chemietek. (n.d.). I-BET762 (Molibresib) (GSK525762). [Link]

-

My Cancer Genome. (n.d.). molibresib. [Link]

-

PharmaCompass. (n.d.). Molibresib. [Link]

-

Piha-Paul, S. A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Clinical Cancer Research, 26(1), 24-32. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride in Organic Solvents

Abstract

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents. Its utility in these applications is profoundly influenced by its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the solubility profile of this compound. We consolidate qualitative solubility data from established sources, present a robust, field-proven experimental protocol for quantitative solubility determination, and discuss the underlying chemical principles that dictate its behavior in various organic media. This document is intended for researchers, process chemists, and formulation scientists who require a practical and theoretical understanding of this compound's solubility to optimize its use in their work.

Introduction: Chemical Identity and Significance

This compound, identified by CAS No. 54833-20-6, is an aromatic sulfonyl chloride featuring both chloro and trifluoromethyl substituents. These electron-withdrawing groups significantly influence the reactivity of the sulfonyl chloride moiety, making it a versatile reagent in organic synthesis.[1] Sulfonyl chlorides are critical precursors for the formation of sulfonamides, a cornerstone of many therapeutic agents, and for creating sulfonate esters.[2]

The compound's structure—a rigid aromatic ring coupled with a highly polar sulfonyl chloride group and a hydrophobic trifluoromethyl group—results in a complex solubility profile. A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for:

-

Reaction Optimization: Selecting an appropriate solvent ensures that reactants remain in a single phase, maximizing reaction rates and yield.

-

Purification Processes: Knowledge of differential solubility is essential for developing effective crystallization and extraction procedures.

-

Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and delivery systems.

-

Safety and Handling: Proper solvent choice is crucial for managing a compound that is moisture-sensitive and reacts violently with water.[3]

This guide aims to provide a comprehensive resource for navigating these challenges.

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its molecular features with the physical properties of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.

-

Polarity: The molecule possesses a highly polar sulfonyl chloride group (-SO₂Cl) and a polar C-Cl bond, which suggest affinity for polar solvents.

-

Aprotic vs. Protic Solvents: As a sulfonyl chloride, the compound is reactive towards protic solvents like alcohols and water, which can lead to solvolysis, forming sulfonic acids or esters.[2][4] This reactivity often precludes the use of protic solvents unless solvolysis is the intended reaction. Therefore, polar aprotic solvents are typically preferred for dissolution without degradation.

-

Nonpolar Interactions: The benzene ring and the trifluoromethyl (-CF₃) group contribute significant nonpolar character, suggesting some solubility in nonpolar or moderately polar solvents. The -CF₃ group, in particular, creates a lipophilic domain.

Based on these principles, one can predict that ideal solvents would be polar aprotic solvents that can solvate the sulfonyl chloride group without reacting with it. Halogenated solvents and ethers are often suitable candidates.

Qualitative Solubility Profile

While comprehensive quantitative data is not widely published, a qualitative assessment can be compiled from safety data sheets (SDS) and general chemical knowledge. The compound is classified as moisture-sensitive and is known to react with water, liberating toxic gas.[5][6][7] This reactivity makes it practically insoluble and unstable in aqueous media.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Commentary |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate the polar -SO₂Cl group without a reactive proton. DCM and Chloroform are often excellent choices due to their ability to dissolve a wide range of organic compounds. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solute interacts favorably with these solvents via π-stacking. Solubility is expected but may be limited by the polar sulfonyl chloride group. |

| Ethers | Diethyl Ether, Dioxane | Soluble | Ethers provide a balance of polarity to interact with the sulfonyl group while being aprotic. |

| Hydrocarbons | Hexanes, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents cannot effectively solvate the highly polar end of the molecule, leading to poor solubility. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | The compound will react (solvolysis) rather than simply dissolve.[2][4] This process is often rapid and exothermic. Not suitable for stable solutions. |

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8][9] This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise analytical method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (≥98% purity)

-

Anhydrous organic solvent of choice (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution. This is crucial for accurate quantification.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of the solid compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed.

-

Record the mass of the added solid.

-

Pipette a precise volume of the solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C.

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Expertise Note: A time-course study should be performed initially to confirm the minimum time required to reach a solubility plateau.

-

-

Sample Processing:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the clear supernatant using a glass syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Note: Filtration is a critical step to remove microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analytical Quantification (HPLC):

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Safety and Handling Considerations

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][10] It is also moisture-sensitive and reacts violently with water to liberate toxic gases, such as hydrogen chloride.[5][6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area, away from water and strong oxidizing agents.[6]

Conclusion

The solubility of this compound is a critical parameter that dictates its application in synthetic and pharmaceutical sciences. While it is highly reactive with protic solvents, it exhibits good solubility in a range of polar aprotic solvents such as dichloromethane and tetrahydrofuran. For precise process design and optimization, quantitative solubility determination is imperative. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for obtaining this crucial data. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the synthetic potential of this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MDPI. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Molecules, 25(24), 5943.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-889.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868.

- Thermo Fisher Scientific. (2009, May 14). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.

- Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

- Sigma-Aldrich. (2024, November 8). SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.

- Fisher Scientific. (2009, May 14). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride.

- ResearchGate. (n.d.). Broad utilities of sulfonyl chloride in organic chemistry.

- ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

Sources

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.se [fishersci.se]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. lifechemicals.com [lifechemicals.com]

- 10. fishersci.com [fishersci.com]

Core Principles for the Stability and Storage of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent's Role and Reactivity

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive intermediate pivotal in the synthesis of complex organic molecules within the pharmaceutical and agrochemical sectors. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily engages with nucleophiles to form stable sulfonamides and sulfonate esters. However, this same reactivity makes the compound exquisitely sensitive to its environment, particularly to moisture.

This guide provides a comprehensive framework for understanding and managing the stability of this compound. The protocols and insights herein are designed to ensure the compound's integrity from receipt to final use, thereby safeguarding experimental reproducibility and the quality of downstream products. We will delve into the causality behind its degradation, establish rigorous storage and handling protocols, and outline methods for assessing its long-term stability.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 132481-85-7 | [1] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [2] |

| Molecular Weight | 279.06 g/mol | [2] |

| Appearance | Low melting solid; may appear as a light yellow solid or liquid depending on ambient temperature. | [3] |

| Melting Point | 30 - 34 °C | [3][4] |

| Boiling Point | 118 - 120 °C | [3] |

| Solubility | Soluble in chloroform and methanol; reacts with water. | [4] |

| Primary Sensitivity | Moisture Sensitive | [4][5] |

The Core Challenge: Inherent Instability and Degradation Pathways

The principal threat to the stability of this compound is its vigorous reaction with water, a process known as hydrolysis. This is not a slow degradation but a rapid and often exothermic reaction that fundamentally alters the chemical's structure and reactivity.

Mechanism of Hydrolysis: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted benzene ring. Water, acting as a nucleophile, attacks this sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[6] This reaction is effectively irreversible and renders the compound useless for its intended synthetic applications.

The liberation of corrosive HCl gas is a significant safety concern, capable of damaging equipment and posing a severe inhalation hazard.[7]

Caption: Primary degradation pathway via hydrolysis.

Incompatibilities and Hazardous Reactions: Beyond water, several other substance classes must be rigorously excluded to prevent hazardous reactions and maintain purity.

-

Bases, Amines, and Alcohols: These nucleophilic compounds will react readily with the sulfonyl chloride, leading to the formation of sulfonamides or sulfonate esters, respectively.[6][7] This is the basis for its synthetic utility but constitutes degradation if unintended.

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[7]

-

Metals: The compound and its degradation product (HCl) may be corrosive to metals.

Thermal Decomposition: While stable under recommended storage conditions, exposure to high temperatures or fire will cause decomposition, releasing highly toxic and corrosive gases.[7]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas, and Gaseous hydrogen fluoride (HF).[7]

Authoritative Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound and ensuring laboratory safety.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Some suppliers recommend 2 - 8 °C.[5] | Reduces the rate of potential degradation reactions and helps maintain the solid state, which can limit surface area exposure to trace moisture. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). [7] | This is the most critical step to prevent hydrolysis by displacing atmospheric moisture. |

| Container | Keep in the original, tightly closed, corrosion-resistant container.[7] | Prevents moisture ingress and protects against the corrosive nature of the compound and its potential hydrolytic byproducts. |

| Location | Store locked up in a dry, well-ventilated corrosives area.[5][7] | Ensures security, proper ventilation of any off-gassing, and segregation from incompatible materials. |

| Moisture | Keep away from water or moist air. [7] | Directly prevents the primary degradation pathway of hydrolysis. |

Safe Handling: A Scientist's Perspective

-

Causality: Every handling step must be viewed through the lens of preventing moisture contact and mitigating exposure risk. This compound is classified as causing severe skin burns and eye damage.[5]

-

Work Environment: All manipulations should be performed within a chemical fume hood to control exposure to the lachrymatory and corrosive nature of the compound.[7] For highly sensitive reactions requiring absolute exclusion of water, the use of a glove box with an inert atmosphere is the gold standard.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., Nitrile rubber) and inspect them before use. Change gloves immediately if contamination occurs.[3][8]

-

Body Protection: Wear a lab coat and, if necessary, an apron or coveralls to prevent skin contact.[7]

-

-

Spill Response: In case of a spill, do not use water.[7] Absorb the spill with an inert, dry material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[7] Ensure the area is well-ventilated.

Validating Stability: Experimental Methodologies

To ensure the quality of the reagent, particularly for long-term storage or when using a previously opened container, a self-validating system of purity assessment is essential.

Workflow for Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the sulfonyl chloride and detecting the presence of its primary degradant, the sulfonic acid.

Sources

- 1. This compound | 132481-85-7 [chemicalbook.com]

- 2. 32333-53-2|4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.se [fishersci.se]

A Senior Application Scientist's Guide to 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No: 32333-53-2), a key building block in modern chemical synthesis. We will explore its commercial landscape, critical applications in pharmaceutical and agrochemical development, synthesis pathways, and essential safety protocols. This document is designed to equip researchers with the practical and theoretical knowledge required to effectively source and utilize this versatile reagent.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of three distinct functional groups—the reactive sulfonyl chloride, the electron-withdrawing trifluoromethyl group, and the chloro substituent—makes it a highly valuable intermediate for introducing the 3-chloro-4-(trifluoromethyl)phenylsulfonyl moiety into target molecules.

The trifluoromethyl group is particularly significant in medicinal chemistry. Its high electronegativity, metabolic stability, and lipophilicity can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile, including binding affinity, cell membrane permeability, and resistance to metabolic degradation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32333-53-2 | [2][3] |

| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |

| Molecular Weight | 279.06 g/mol | [3] |

| Appearance | White to light yellow solid | [4][5] |

| Melting Point | Not specified; described as a low melting solid | [4] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Purity (Typical) | >95% | [5] |

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk orders for process chemistry. The choice of supplier often depends on the required purity, quantity, and lead time. Below is a comparative table of prominent vendors.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | Varies by product | Grams to Kilograms |

| Thermo Fisher Scientific (Alfa Aesar) | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | >95% | Grams to Kilograms[5] |

| TCI Chemicals | 4-(Trifluoromethyl)benzenesulfonyl Chloride | >98.0% (GC) | 1g, 5g[6] |

| Oakwood Chemical | 3-(Trifluoromethyl)benzenesulfonyl chloride | 98% | 1g, 5g, 25g, 100g[7] |

| BLDpharm | 4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride | Not specified | Inquire for availability[8] |

| ChemicalBook | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 98% min | Inquire for price[2] |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use.

Core Applications in Synthesis

The primary utility of this reagent lies in its role as an electrophile for constructing sulfonamides, sulfonate esters, and sulfones. The sulfonyl chloride moiety readily reacts with nucleophiles such as primary and secondary amines, alcohols, and organometallic reagents.

Pharmaceutical Drug Development

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anti-inflammatory agents. This compound serves as a critical intermediate for synthesizing novel drug candidates where the trifluoromethyl and chloro substituents are strategically employed to enhance biological activity and modulate physicochemical properties.[2][9] The incorporation of chlorine and trifluoromethyl groups is a well-established strategy in drug design to improve efficacy and metabolic stability.[1][9]

Agrochemical Synthesis

In the agrochemical industry, this compound is used to produce advanced pesticides, herbicides, and fungicides.[2][10] The trifluoromethyl group often imparts higher efficacy and selectivity to the final active ingredient, allowing for lower application rates and improved environmental profiles.

Caption: Key synthetic applications of the title compound.

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound is a multi-step process that typically starts from p-chlorobenzotrifluoride. A common pathway involves nitration, reduction of the nitro group to an amine, diazotization, and finally, a sulfonylating reaction (Sandmeyer-type reaction).[10]

Caption: A typical industrial synthesis route.

This process highlights the transformation of a relatively simple starting material through a series of robust, well-established chemical reactions to yield the final, highly functionalized product.[10]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and reacts with water, liberating toxic gas.[5][11]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| H314 | Causes severe skin burns and eye damage.[5][11] | |

| EUH029 | Contact with water liberates toxic gas.[5] |

Mandatory Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[5]

Step-by-Step Safe Handling Protocol

-

Preparation: Ensure a chemical fume hood is operational. Have an emergency safety shower and eyewash station nearby. Prepare a quench solution (e.g., saturated sodium bicarbonate) for spills.

-

Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Avoid creating dust.

-

Reaction Setup: Add the reagent slowly to the reaction mixture, especially when the solvent contains nucleophilic species or residual moisture. The reaction may be exothermic.

-

Workup and Spills: In case of a spill, do not use water. Neutralize cautiously with a dry quenching agent like sodium bicarbonate before cleanup. For quenching a reaction, use a slow, controlled addition to an appropriate quenching solution.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

Storage Conditions

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Moisture Sensitivity: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

-

Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.[5]

-

Incompatibilities: Store away from water, strong oxidizing agents, strong acids, and bases.[4]

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its unique combination of reactive and modulating functional groups provides a powerful tool for molecular design. However, its hazardous nature, particularly its corrosivity and reactivity with water, demands rigorous adherence to safety and handling protocols. By understanding its properties, sourcing options, and handling requirements, researchers can safely and effectively leverage this important chemical building block in their discovery and development programs.

References

-

This compound Suppliers. LookChem. Available at: [Link]

-

3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride, min 98%, 1 gram. HDH Pharma. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. Available at: [Link]

-

Good Price CAS:777-44-6 | 3-(Trifluoromethyl)benzene-1-sulfonyl Chloride for Sale. ALFA CHEMICAL. Available at: [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]

-

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK. April 10, 2024. Available at: [Link]

-

4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2 | CID 61728613. PubChem. Available at: [Link]

-

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride 100mg. Dana Bioscience. Available at: [Link]

- Preparation method of substituted benzene sulfonyl chloride. Google Patents.

-

3-(Trifluoromethyl)benzenesulfonyl chloride. Oakwood Chemical. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. MySkinRecipes. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 32333-53-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3-(Trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 8. 2913217-49-7|4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride from 2-chloro-5-aminobenzotrifluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of the final products. This guide provides a comprehensive overview of the synthesis of this important intermediate, starting from 2-chloro-5-aminobenzotrifluoride, with a focus on the underlying chemical principles, a detailed experimental protocol, and safety considerations. The primary transformation discussed is a modified Sandmeyer reaction, a robust and widely used method for the conversion of aromatic amines to various functional groups.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-chloro-5-aminobenzotrifluoride is a two-step process that proceeds via a classic Sandmeyer-type reaction. This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of a primary aromatic amine into a wide array of functionalities that are not easily accessible through other synthetic routes.[1][2]

The first step is the diazotization of the starting amine, 2-chloro-5-aminobenzotrifluoride. In this reaction, the primary amino group reacts with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form a diazonium salt.[3] The reaction is performed at low temperatures, generally between -5°C and 5°C, to ensure the stability of the highly reactive diazonium salt intermediate.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The lone pair of the amino group on the aniline derivative then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[4]